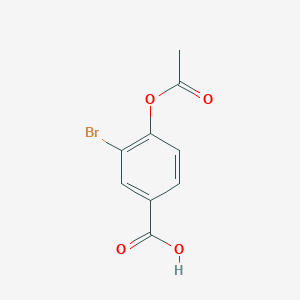

4-Acetoxy-3-bromobenzoic acid

Description

4-Acetoxy-3-bromobenzoic acid is a benzoic acid derivative featuring an acetoxy group (–OAc) at the para position (C4) and a bromine atom at the meta position (C3). This compound combines the carboxylic acid functionality with halogen and ester substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom introduces steric bulk and electron-withdrawing effects, while the acetoxy group contributes to lipophilicity and influences hydrolysis kinetics.

Properties

IUPAC Name |

4-acetyloxy-3-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQHBWNTRVUICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611813 | |

| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72415-57-7 | |

| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-3-bromobenzoic acid typically involves the acetylation of 4-hydroxy-3-bromobenzoic acid. The process can be carried out by reacting 4-hydroxy-3-bromobenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-3-bromobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-hydroxy-3-bromobenzoic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium catalysts.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products:

Substitution Reactions: Products would vary depending on the nucleophile used.

Hydrolysis: The major product is 4-hydroxy-3-bromobenzoic acid.

Oxidation and Reduction: Products would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiasthmatic Properties

Research indicates that derivatives of benzoic acid, including 4-acetoxy-3-bromobenzoic acid, exhibit antagonistic actions on the slow-reacting substance of anaphylaxis (SRS-A). SRS-A is a group of mediators that induce bronchial smooth muscle contraction, making these compounds potential candidates for treating asthma and other allergic conditions. A study highlighted the effectiveness of certain benzoic acid derivatives in alleviating symptoms associated with asthma and other inflammatory diseases such as hay fever and chronic bronchitis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although further research is required to establish its efficacy and mechanism of action .

Synthetic Approaches

The synthesis of this compound typically involves several steps, starting from readily available precursors. One common method includes bromination followed by acetylation of 3-hydroxybenzoic acid. The process can be optimized through various reaction conditions to improve yield and purity:

- Bromination : The introduction of the bromine atom can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

- Acetylation : This step usually employs acetic anhydride or acetyl chloride to introduce the acetoxy group efficiently.

The following table summarizes some key synthetic routes:

| Step | Reagents/Conditions | Yield (%) | References |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | 75-85 | |

| Acetylation | Acetic Anhydride, Pyridine | 80-90 | |

| Purification | Recrystallization from Ethanol-Water | >90 |

Pharmaceutical Formulations

Given its biological activities, this compound can be formulated into various pharmaceutical preparations. These may include tablets, capsules, or injectable forms designed for targeted delivery in treating allergic reactions and asthma. The compound's safety profile indicates it has low toxicity levels when administered within recommended dosages .

Case Studies

Several case studies have documented the successful application of benzoic acid derivatives in clinical settings. For instance, compounds exhibiting similar structures have been integrated into treatment protocols for managing chronic respiratory diseases with promising outcomes .

Mechanism of Action

The mechanism of action of 4-Acetoxy-3-bromobenzoic acid would depend on its specific application

Molecular Targets: It can target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

Pathways Involved: The pathways would vary depending on the biological system and the specific target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Biopharmacule Speciality Chemicals catalog () lists several structurally related compounds, enabling a systematic comparison of substituent effects on physicochemical properties and reactivity. Key analogs include:

| Compound Name | Substituents (Positions) | Molecular Formula (Inferred) | Key Features |

|---|---|---|---|

| 4-Acetoxy-3-bromobenzoic acid | –Br (C3), –OAc (C4), –COOH (C1) | C₉H₇BrO₄ | Bromine (electron-withdrawing), ester |

| 4-Acetoxy-3-iodobenzoic acid | –I (C3), –OAc (C4), –COOH (C1) | C₉H₇IO₄ | Iodine (larger atom, polarizable) |

| 4-Acetoxy-3-methoxybenzoic acid | –OCH₃ (C3), –OAc (C4), –COOH | C₁₀H₁₀O₆ | Methoxy (electron-donating) |

| 4-Acetamido-3-bromobenzoic acid | –Br (C3), –NHCOCH₃ (C4), –COOH | C₉H₈BrNO₃ | Acetamido (polar, H-bond donor) |

Substituent Effects on Physical Properties

- Halogen Impact: Bromine (atomic radius: 1.14 Å) vs. iodine (1.39 Å) affects molecular weight and polarizability. However, bromine’s higher electronegativity enhances electron-withdrawing effects, reducing the pKa of the carboxylic acid group relative to methoxy-substituted analogs .

- Functional Group Comparison : The acetoxy group (–OAc) is less polar than acetamido (–NHCOCH₃), leading to lower solubility in polar solvents (e.g., water) for this compound. Acetamido derivatives may exhibit higher melting points due to hydrogen bonding .

Reactivity and Stability

- Hydrolysis Sensitivity : The acetoxy ester is prone to hydrolysis under acidic or basic conditions, yielding 3-bromo-4-hydroxybenzoic acid. In contrast, acetamido groups are more resistant to hydrolysis, enhancing stability in aqueous environments .

- Electrophilic Substitution : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing further substitution to the ortho/para positions relative to the –COOH group. Methoxy’s electron-donating effect would oppose this trend, increasing reactivity toward electrophiles at the meta position .

Biological Activity

4-Acetoxy-3-bromobenzoic acid is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₉BrO₃, features both an acetoxy group and a bromine atom attached to a benzoic acid structure. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively neutralizes free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases. The inhibition of pathways involved in inflammation, such as NF-kB signaling, has been proposed as a mechanism for its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of pathogenic bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as an alternative treatment for bacterial infections .

Case Study 2: Antioxidant Activity in Cell Cultures

A series of experiments were conducted using human cell lines to assess the antioxidant effects of this compound. The compound demonstrated a dose-dependent reduction in oxidative damage markers, supporting its use as a protective agent against cellular damage caused by oxidative stress .

The biological activities of this compound can be attributed to its structural features:

- Acetoxy Group : This group can undergo hydrolysis, releasing acetic acid and potentially interacting with various biomolecules.

- Bromine Atom : The presence of bromine may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Acetoxybenzoic Acid | Moderate | High | Moderate |

| 3-Bromobenzoic Acid | Low | Low | Low |

Q & A

Q. How to design a study evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Target Selection : Use computational docking (AutoDock Vina) to predict binding affinity to kinases (e.g., EGFR, VEGFR).

- In Vitro Assays : Conduct kinase inhibition assays (ADP-Glo™) at 10 µM–1 mM concentrations. Include staurosporine as a positive control.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-methoxy-3-bromo derivatives) to identify critical functional groups.

- Data Validation : Use Western blotting to assess downstream phosphorylation effects in cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.